2,2-Dimethylthietan-3-one
Description
2,2-Dimethylthietan-3-one is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring with a ketone group at position 3 and two methyl substituents at position 2. The molecular formula is C₅H₈OS, with a molecular weight of 116.18 g/mol. The presence of the strained four-membered ring and the electron-withdrawing ketone group likely influences its reactivity and physical properties, such as polarity and solubility in organic solvents.
Properties
CAS No. |
62738-28-7 |
|---|---|
Molecular Formula |
C5H8OS |
Molecular Weight |
116.18 g/mol |
IUPAC Name |
2,2-dimethylthietan-3-one |
InChI |
InChI=1S/C5H8OS/c1-5(2)4(6)3-7-5/h3H2,1-2H3 |
InChI Key |
WKBAIDSKJNCSTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CS1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylthietan-3-one typically involves the reaction of D-penicillamine with acetic anhydride in the presence of pyridine. This reaction proceeds through the formation of an intermediate, which is then cyclized to form the thietane ring . The reaction conditions generally include room temperature and a reaction time of around 20 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylthietan-3-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives with various substituents.
Substitution: Substituted thietane compounds with different functional groups.
Scientific Research Applications
2,2-Dimethylthietan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethylthietan-3-one involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Substituent Effects : The addition of methyl groups in 2,2,4,4-Tetramethylthietan-3-one increases steric hindrance and lipophilicity compared to this compound .
- Functional Group Influence: The ketone group in thietanones increases polarity and reactivity toward nucleophiles compared to the saturated thietane (3,3-Dimethylthietane) .
Physical and Reactivity Comparisons
Hypothetical Physical Properties (Inferred):
| Property | This compound | 2,2,4,4-Tetramethylthietan-3-one | 3,3-Dimethylthietane | 2-Methoxy-2-methylthiolan-3-one |
|---|---|---|---|---|
| Boiling Point | Moderate (~150–180°C) | Higher (~200–220°C) | Lower (~100–120°C) | Moderate (~180–200°C) |
| Solubility | Polar aprotic solvents | Lipophilic solvents | Nonpolar solvents | Polar aprotic solvents |
| Reactivity with Nucleophiles | High (ketone) | Moderate (steric hindrance) | Low (saturated) | Moderate (larger ring) |
Reactivity Insights:
- Thietanones: The carbonyl group in this compound facilitates reactions such as nucleophilic additions or condensations, whereas 2,2,4,4-Tetramethylthietan-3-one’s steric bulk may slow such reactions .
- Thietane vs. Thietanone: 3,3-Dimethylthietane lacks a ketone, making it less reactive toward nucleophiles but more stable under acidic conditions .
- Ring Size: The five-membered thiolanone () undergoes less strain-driven ring-opening compared to four-membered analogs .
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